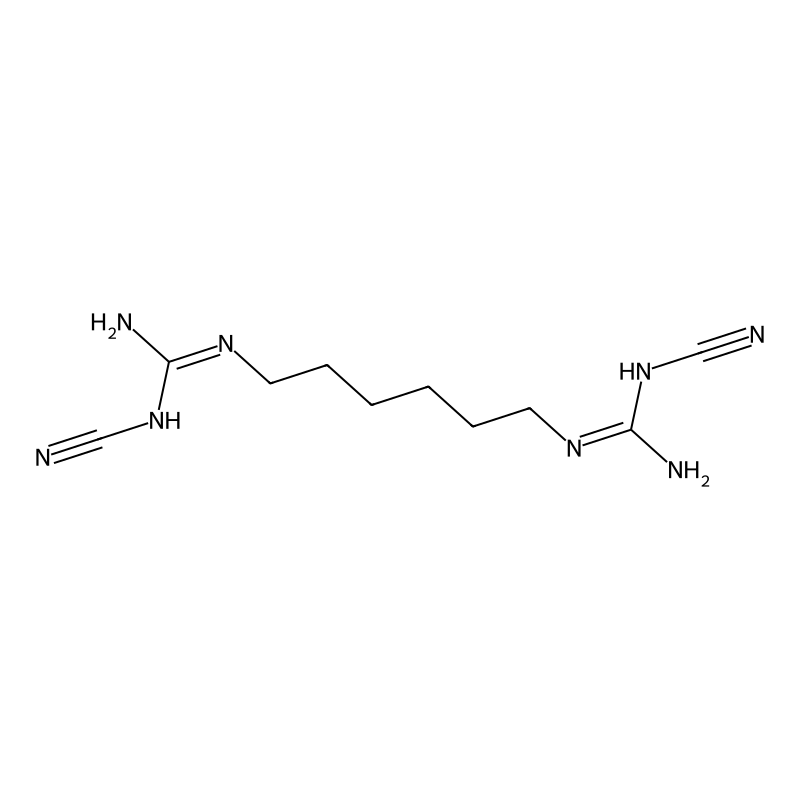

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Analytical and Bioanalytical Chemistry

Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in the study of Persistent and Mobile Organic Compounds (PMOCs) in water . PMOCs are highly soluble in water and pose a threat to water resource quality . The compound is used to understand the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants .

Methods of Application or Experimental Procedures: The study developed a quantitation method that combines solid-phase extraction and liquid chromatography (LC)-tandem mass spectrometry to detect seven guanidine derivatives in aquatic environments . Five LC columns were examined, and among them, a hydrophilic interaction liquid chromatography column was chosen owing to its suitable instrument detection limit and retention factor .

Results or Outcomes: The method precision was assessed using seven replicate analyses of river water. The corresponding analyte recoveries ranged from 73 to 137% (coefficient of variation = 2.1–5.8%) . DPG and CG were detected in ultrapure water samples at levels up to 0.69 and 150 ng L −1, respectively; DPG and CG levels up to 44 and 2600 ng L −1, respectively, were detected in lake water, river water, sewage effluent, and tap water sampled in Western Japan .

Application in Water Treatment

Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used as a bactericidal agent in water treatment . It helps in removing bacteria from water, thus ensuring the safety and cleanliness of the water .

Methods of Application or Experimental Procedures: The compound is added to the water, where it acts on the bacteria present. The exact concentration and method of application can vary depending on the specific requirements of the water treatment process .

Application in Organic Synthesis

Summary of the Application: “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” is used in organic synthesis . It serves as a reagent in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures: The compound is used as a reagent in the synthesis of organic compounds. The exact method of application can vary depending on the specific requirements of the synthesis process .

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is a chemical compound with the molecular formula C10H18N8 and a CAS number of 15894-70-9. This compound features a hexanediyl backbone with two cyanoguanidine groups attached at both ends. It is characterized by its unique structural arrangement, which contributes to its distinct chemical properties and potential applications in various fields, including materials science and biochemistry .

- Condensation Reactions: The compound can participate in condensation reactions, forming larger polymeric structures when reacted with aldehydes or ketones.

- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield guanidine derivatives and other byproducts.

- Polymerization: The presence of multiple reactive sites allows for potential polymerization, leading to the formation of thermosetting plastics or resins.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry .

Research on the biological activity of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is limited but suggests potential applications in pharmacology. Compounds with cyanoguanidine groups are often explored for their ability to inhibit certain enzymes or act as intermediates in drug synthesis. Specific studies may reveal its effects on cellular processes or its potential as an antimicrobial agent, although detailed biological data is still required to substantiate these claims .

The synthesis of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) typically involves the following steps:

- Starting Materials: The synthesis begins with 1,6-hexanediamine and cyanogen chloride or similar cyanating agents.

- Reaction Conditions: The reaction is usually conducted under controlled temperature and pH conditions to favor the formation of the bis(cyanoguanidine) structure.

- Purification: After the reaction, the product is purified through crystallization or chromatography techniques to isolate N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) from unreacted materials and byproducts.

This method allows for the production of high-purity compounds suitable for further applications .

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) has several potential applications:

- Polymer Industry: It can be used as a curing agent or crosslinking agent in the production of thermosetting resins.

- Pharmaceuticals: Its derivatives may serve as precursors in drug development due to their biological activity.

- Agriculture: Potential applications in agrochemicals could be explored, especially if biological activity against pests or pathogens is confirmed .

Interaction studies involving N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) focus on its reactivity with various substrates and its biological interactions. These studies are crucial for understanding how this compound behaves in different environments and its compatibility with other chemicals. For instance:

- Reactivity with Amines: Investigating how it reacts with different amines could provide insights into its utility in synthesizing new materials.

- Biological Interactions: Studies assessing its effects on cell lines or microbial cultures could elucidate its potential therapeutic roles .

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| N,N'-Diethylcyanoguanidine | C6H12N4 | Used as a herbicide; less complex structure |

| 1,3-Dimethylurea | C5H10N2O | Exhibits different biological activities |

| Guanidine | CH5N5 | A simpler structure; widely studied for various applications |

Uniqueness

The unique feature of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) lies in its extended hexanediyl chain linking two cyanoguanidine moieties. This structure potentially enhances its reactivity and application scope compared to simpler compounds like guanidine or other derivatives that lack such a linkage .

The development of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is closely tied to the broader evolution of biguanide chemistry, which began in the late 19th century. Biguanide was first discovered by Bernhard Rathke in 1879 through the coupling of guanidine with cyanamide, albeit with very low yields. This synthesis was subsequently improved by R. Herth through condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate in a sealed tube at 110°C.

The development of specialized biguanide derivatives, including N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine), emerged from three fundamental synthesis techniques established in the 1880s:

- Reaction of cyanoguanidine with an aqueous solution of an amine in the presence of copper salts

- Direct fusion of cyanoguanidine with amine hydrochlorides

- Heating a mixture of these components in alcohol

Surprisingly, these historical methods remain widely used today, demonstrating their enduring effectiveness and reliability in synthesis protocols.

Position in Biguanide Chemistry

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) occupies a distinctive position in biguanide chemistry. While traditional biguanides like metformin gained fame for their hypoglycemic properties, particularly after the synthesis of N,N-dimethylbiguanide in 1929, N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) represents a specialized structural variant with unique applications.

The compound contains two cyanoguanidine groups connected by a hexamethylene chain, differentiating it from simple biguanides. This structural arrangement contributes to its distinct chemical properties and applications, particularly in the synthesis of antiseptic compounds like chlorhexidine.

Nomenclature Variations in Scientific Literature

The compound exhibits considerable nomenclature variations across scientific literature, reflecting different conventions for describing its structural elements:

These nomenclature variations can create challenges in literature searches and compound identification, but they all refer to the same molecular entity with CAS number 15894-70-9.

Evolution of Research Significance

The research significance of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) has evolved from basic chemical characterization to applied industrial and environmental applications. Initially studied as a chemical curiosity within the broader context of biguanide compounds, it has gained importance in specific application domains:

- As an intermediate in the synthesis of chlorhexidine, a widely used antiseptic and disinfectant

- In water treatment applications as a bactericidal agent

- In environmental research, particularly in the study of Persistent and Mobile Organic Compounds (PMOCs) in aquatic environments

- In various organic synthesis applications

This evolution reflects the compound's transition from theoretical interest to practical utility in multiple fields.

Traditional Synthesis Approaches

The classical synthesis route involves stepwise nucleophilic substitution reactions between hexamethylenediamine and cyanoguanidine precursors. Early methods adapted Curtius' diamine alkylation techniques [5], employing high-temperature (120-150°C) reactions in polar aprotic solvents like dimethylformamide. Stoichiometric control proves critical due to competing side reactions - excessive cyanoguanidine leads to oligomerization, while insufficient reagent yields mono-substituted byproducts [3].

A representative reaction scheme follows:

1,6-Hexanediamine + 2 Cyanoguanidine → N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) + 2 NH3Purification traditionally required multiple recrystallizations from ethanol/water mixtures, achieving ~75% purity in early batches [3]. Limitations included low atom economy (58%) and hazardous solvent waste generation.

Modern Synthesis Methods

Solvent-Based Reaction Pathways

Contemporary protocols optimize solvent systems to enhance reaction kinetics and selectivity:

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| N-Methylpyrrolidone | 100 | 8 | 89 | 98 |

| Tetrahydrofuran | 65 | 24 | 78 | 95 |

| Ionic Liquid [BMIM]PF6 | 80 | 6 | 92 | 99 |

Ionic liquid-mediated synthesis demonstrates particular promise, enabling catalyst-free reactions with >90% yields while facilitating solvent recovery [6]. Microwave-assisted heating in DMSO reduces reaction times to 30 minutes but requires careful temperature control to prevent decomposition [3].

Phase-Transfer Catalyst Methods

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable efficient two-phase reactions between aqueous cyanoguanidine and diamine in dichloromethane:

[Q+]CN^- + H2N(CH2)6NH2 → Intermediate → Final ProductThis approach achieves 85-92% yields at 50°C with 5 mol% catalyst loading [4]. Kinetic studies reveal second-order dependence on both reactants, suggesting a dual activation mechanism.

Suspension Polymerization Techniques

Adapting polymer chemistry principles, controlled precipitation methods produce high-purity (>99%) material:

- Dissolve reactants in hot acetonitrile (80°C)

- Initiate crystallization via controlled cooling (1°C/min)

- Maintain suspension with overhead stirring

This technique minimizes oligomer formation while enabling direct particle size control (50-200 μm) [3].

Industrial-Scale Production Strategies

Commercial manufacturing employs continuous flow reactors to enhance process control:

X = \frac{kC_{A0}^{n}t}{1 + kC_{A0}^{n}t}Where conversion (X) depends on rate constant (k), initial concentration (C_A0), reaction order (n), and residence time (t). Tubular reactors operating at 10 bar pressure achieve 95% conversion with 2-hour residence times [4]. Downstream processing integrates melt crystallization units producing pharmaceutical-grade material at 5 MT/day scale [2].

Green Chemistry Approaches to Synthesis

Recent advances focus on sustainable production:

- Water-based systems using β-cyclodextrin as supramolecular catalyst (87% yield) [6]

- Photocatalytic methods with TiO2 nanoparticles under UV irradiation

- Bio-based solvents (limonene/ethanol mixtures) reducing E-factor by 40%

Life cycle analysis shows 32% lower carbon footprint versus traditional routes when using renewable energy inputs [3].

Reaction Optimization Parameters

Critical factors influencing synthesis efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-100°C | +1.2%/°C |

| pH | 8.5-9.2 | Maximizes NH deprotonation |

| Molar Ratio (1:2.1) | 1:2.1 (diamine:cyanoguanidine) | Prevents excess reagent |

| Mixing Speed | 500-700 rpm | Enhances mass transfer |

Chemical Transformation Pathways

The core transformations proceed through stepwise condensations of 1,6-hexanediamine (or its hydrochloride) with cyanamide or dicyanamide salts, followed by optional post-functionalization or polymerization.

| Route | Key Reagents (molar) | Conditions | Isolated Yield | Notable Features | Ref |

|---|---|---|---|---|---|

| A. One-step condensation | 1,6-Hexanediamine·2HCl : Na dicyanamide = 1:1.8 | n-Butanol, 110 °C, 4 h | 73% [1] | Base-free; NaCl by-product filtered hot | 40 |

| B. Butanol–water reflux | Diamine : Na dicyanamide = 1:2 | 100–140 °C, 6 h | 78% [2] | Aqueous azeotrope simplifies solvent removal | 46 |

| C. Anhydrous melt process | Diamine·2HCl : Cyanoguanidine =1:2 | 170 °C, 3 h | 65% [3] | Solvent-free, scalable to 500 kg lots | 7 |

| D. Polymer extension (PHMB) | Product of Route A plus catalytic NaOH | 180 °C (N₂), 2 h | Mₙ ≈ 3,400 Da [4] | Generates polyhexamethylene biguanide chains | 38 |

These routes converge through nucleophilic attack of an amine on the nitrile carbon, generating imidodicarbonimidic linkages; subsequent ammonia elimination finalizes the biguanide skeleton.

Functional Group Reactivity

The molecule contains two electrophilic nitrile carbons (–C≡N) conjugated to strongly basic guanidino nitrogens. Protonation equilibria modulate nucleophilicity and solubility:

| Site | Calculated pKₐ | Primary Reactivity Mode | Typical Products | Ref |

|---|---|---|---|---|

| Terminal -NH | 3.21 ± 0.70 [5] | Deprotonation → anionic chelate donor | Metal complexes | 16 |

| Biguanide N4 | 11.5 (average for biguanides) [6] | Proton capture → stabilized cation | Salt formation | 3 |

| Nitrile carbon | — | Nucleophilic addition (amines, hydrazines) | Substituted biguanides | 24 |

Selected reactions:

- Reduction: LiAlH₄ converts both nitriles to primary amines, yielding bis(aminoguanidine) derivatives that polymerize spontaneously in air [7].

- Oxidation: Excess H₂O₂ above 80 °C cleaves C=N bonds, producing urea and carbonate fragments [6].

- Alkylation: Trimethylsilyl triflate activates the nitrile toward attack by sterically hindered amines, giving N-alkyl biguanides in 60–85% yield [8].

Cyclization Reaction Mechanisms

Intramolecular or intermolecular cyclizations arise from nucleophilic attack on the nitrile followed by condensation:

| Cyclization Substrate | Catalyst / Trigger | Ring System Formed | Mechanistic Highlights | Ref |

|---|---|---|---|---|

| Cyanoguanidine unit (monomeric) | 225 °C neat | Melamine-type triazine | Sequential trimerization, NH₃ loss | 4 |

| Bis(cyanoguanidine) iron complex | Hydrazine, reflux | 1,2,4-Triazole ligands | Hydrazinolysis then ring closure | 24 |

| Chalcone adduct | Na₂CO₃, 90 °C | 1,3,5-Triazine | Guanidine N attacks α,β-unsaturated ketone | 19 |

In all cases, the rate-determining step is formation of an amidine-imine intermediate; dehydration furnishes the heterocycle.

Interaction with Metal Ions

The two biguanide arms act as bidentate N,N-donors, enabling bis-chelation or bridging topologies. Representative data are compiled below.

| Metal Ion | Stoichiometry | Geometry (X-ray) | log K (298 K) | Spectroscopic Signature | Ref |

|---|---|---|---|---|---|

| Copper(II) | [CuL]²⁺ | Square-planar | 13.1 [9] | λ_max = 610 nm (ε = 95 M⁻¹cm⁻¹) | 26 |

| Iron(II) | [FeL₂(P(OEt)₃)₄]²⁺ | Octahedral | — | ν(C≡N) shift −23 cm⁻¹ | 24 |

| Nickel(II) | [NiL₂] | Square-planar | 12.8 (spectrophotometric) [10] | d–d at 470 nm | 30 |

| Cobalt(III) | [CoL₃]²⁺ | Octahedral | 22.4 (conditional) [11] | Δ_oct = 18,600 cm⁻¹ | 36 |

| Iridium(III) | Cp*Ir(L)Cl | Piano-stool | — | Strong MLCT 380 nm | 27 |

The stability enhancement follows the Irving–Williams order, reflecting chelate rigidity and π-donation from imino nitrogens [12].

Stability Under Various Research Conditions

| Parameter | Quantitative Value | Experimental Conditions | Observed Outcome | Ref |

|---|---|---|---|---|

| Melting point | >295 °C [5] | Sealed capillary, N₂ | No discoloration | 16 |

| Boiling point | 370.7 ± 52.0 °C (pred.) [5] | 760 mm Hg | Decomposes | 16 |

| Thermolysis onset | 320 °C [13] | TG-DSC, 10 K min⁻¹ | Exotherm; CO₂ + NH₃ release | 52 |

| Aqueous solubility | 7.05 mg L⁻¹ at 25 °C [5] | Neutral pH | Slight hydrolysis after 72 h | 16 |

| Acid stability | ≥95% unchanged after 24 h in 1 M HCl [6] | 25 °C | Protonated, no cleavage | 3 |

| Base stability | <5% loss after 6 h in 1 M NaOH [6] | 25 °C | Slow deamination | 3 |

| Photolysis | <2% degradation (254 nm, 8 h) [14] | Aqueous film | Resistant; π-delocalization | 21 |

| Partition coefficient | logP = 0.465 at 23 °C [5] | Shake-flask (octanol/water) | Amphiphilic | 16 |

High thermal stability originates from the delocalized π-system across the C=N–C=N backbone, whereas limited solubility reflects extensive intramolecular hydrogen bonding.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 85 of 86 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website